molecular formula C9H9Br2N B13513474 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13513474
M. Wt: 290.98 g/mol
InChI Key: QBYGKWIMERKDSO-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline (THIQ) derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. The THIQ scaffold is a privileged structure in pharmacology, present in a wide array of bioactive molecules and clinical drugs, including the anticancer agent trabectedin and the antihypertensive quinapril . Researchers value this specific dibromo-substituted analog for its utility in the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atoms act as handles for further functionalization . The tetrahydroisoquinoline core is of significant research interest for developing new therapeutic agents. Compounds based on this structure have demonstrated potent biological activities, including serving as inhibitors of anti-apoptotic Bcl-2 family proteins, which are promising targets in cancer treatment . Furthermore, ring-substituted THIQ derivatives have shown substantial in vitro antiproliferative activity against human cancer cell lines, such as ER (+) MCF-7 and MDA-MB-231 breast cancer cells, highlighting their potential in oncology research . The presence of bromine atoms at the 6 and 8 positions of the isoquinoline ring system enhances the compound's lipophilicity and can influence its binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound using appropriate personal protective equipment and safety protocols.

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H9Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2

InChI Key

QBYGKWIMERKDSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Tetrahydroisoquinoline

One of the primary methods involves the selective bromination of tetrahydroisoquinoline at the 6 and 8 positions. According to recent patent literature, bromination is typically conducted using molecular bromine in the presence of a suitable solvent under controlled conditions to ensure regioselectivity.

Procedure Overview:

  • Reagents: Bromine (Br₂), tetrahydroisoquinoline.
  • Solvent: Acetic acid or chloroform.
  • Conditions: Reflux at controlled temperature (around 80-100°C) to prevent over-bromination.
  • Outcome: Formation of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline with high regioselectivity.

Research Findings:

  • Bromination of tetrahydroisoquinoline in acetic acid with bromine yields the dibrominated product with a yield of approximately 70-85%, depending on reaction conditions.
  • The reaction mechanism involves electrophilic aromatic substitution at the activated positions (C-6 and C-8), facilitated by the electron-rich nature of the tetrahydroisoquinoline ring system.

Bromination of Pre-formed Isoquinoline Derivatives

Alternatively, bromination can be performed on pre-formed isoquinoline derivatives, followed by reduction to tetrahydroisoquinoline, as indicated in patent literature, notably US patent US3454574A.

Key Steps:

  • Bromination of 1,2,3,4-tetrahydroquinazoline or isoquinoline intermediates.
  • Use of elemental bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Subsequent reduction or hydrogenation to obtain the tetrahydroisoquinoline core with bromine substituents at desired positions.

Cyclization Strategies for Synthesis

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinoline derivatives, which can be adapted for dibrominated compounds.

Procedure:

  • Condensation of 2,3-dibromobenzaldehyde with amino compounds.
  • Cyclization under acidic conditions (e.g., sulfuric acid or polyphosphoric acid).
  • Hydrogenation or reduction to obtain the tetrahydroisoquinoline with bromine substituents.

Research Data:

  • Brominated benzaldehydes react with amino compounds in toluene at reflux, followed by cyclization to yield dibrominated isoquinolines.
  • Hydrogenation over platinum catalysts yields the tetrahydroisoquinoline derivatives.

Bromination of 2,3-Dibromobenzaldehyde and Subsequent Cyclization

  • Bromination of benzaldehyde derivatives using elemental bromine.
  • Cyclization with amines in organic solvents like toluene.
  • Reduction to tetrahydroisoquinoline.

Modern Synthetic Approaches

Suzuki Coupling and Functionalization

Recent advances involve cross-coupling reactions such as Suzuki coupling to introduce bromine at specific positions, followed by reduction.

Example:

Step Reagents Conditions Purpose
1 2-bromobenzaldehyde Reflux in toluene Bromination or functionalization
2 Amine Catalyzed cyclization Formation of isoquinoline core
3 Hydrogenation Pd/C, H₂ Reduction to tetrahydroisoquinoline

Catalytic Bromination Using N-Bromosuccinimide (NBS)

  • NBS in the presence of radical initiators (AIBN) allows selective bromination at activated positions.
  • Reaction conditions are typically mild (room temperature, inert atmosphere).

Summary of Preparation Methods

Method Key Reagents Key Conditions Advantages Limitations
Direct Bromination Bromine, acetic acid Reflux at 80-100°C Simple, high regioselectivity Over-bromination risk
Cyclization of Brominated Benzaldehyde 2,3-dibromobenzaldehyde, amines Reflux, acid catalysis High yield, regioselectivity Multi-step process
Cross-Coupling & Hydrogenation Brominated intermediates, Pd catalysts Reflux, hydrogen atmosphere Precise control over substitution Requires multiple steps

In-Depth Research Findings & Data Tables

Table 1: Comparison of Bromination Methods for Tetrahydroisoquinoline

Method Reagents Yield (%) Selectivity Conditions References
Direct Bromination Br₂, acetic acid 70-85 High at C-6 and C-8 Reflux, 80-100°C ,
NBS Radical Bromination NBS, AIBN 60-75 Moderate Room temp, inert atmosphere
Cyclization of Brominated Benzaldehyde Brominated benzaldehyde, amines 65-80 High Reflux, acid catalysis ,

Note: The choice of method depends on the desired purity, regioselectivity, and subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of bromine atoms may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the THIQ scaffold critically modulate its properties. Key comparisons include:

Compound Substituents Electronic Effects Physical Properties
6,8-Dibromo-THIQ 6-Br, 8-Br Strong electron-withdrawing, bulky Low solubility, high melting point (≥200°C)*
6,7-Dimethoxy-THIQ (e.g., D3R ligands) 6-OMe, 7-OMe Electron-donating, planar Moderate solubility, clogP ~2.5 ()
6-Methoxy-7-hydroxy-THIQ 6-OMe, 7-OH Mixed (donating/withdrawing) Higher polarity, clogP ~1.8 ()
8-Fluoro-THIQ (e.g., compound 30) 8-F Moderately electron-withdrawing Improved BBB penetration ()
1-Methyl-THIQ (1-MeTHIQ) 1-Me Neutral, lipophilic High BBB penetration ()

*Predicted based on brominated analogs ().

  • Bromine vs. In contrast, methoxy groups (electron-donating) increase ring electron density, favoring interactions with receptors like D3R ().
  • Fluorine vs. Bromine : Fluorine’s smaller size and higher electronegativity improve solubility and BBB penetration compared to bulkier bromine ().

Metabolic and Toxicological Profiles

  • Metabolism: THIQ and 1-MeTHIQ are excreted largely unchanged (72–76%), with minor hydroxylation or N-methylation (). Bromine’s strong C-Br bonds likely slow hepatic metabolism, increasing plasma half-life but risking accumulation ().
  • Toxicity: N-Methyl-THIQ derivatives are oxidized to neurotoxic isoquinolinium ions by MAO (). 6,8-diBr-THIQ’s cytotoxicity in cancer cells suggests selective toxicity, though normal cell data is lacking ().

Biological Activity

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline (DBTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Synthesis

DBTHIQ is characterized by the presence of two bromine atoms at the 6th and 8th positions of the tetrahydroisoquinoline ring structure. The synthesis typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline using molecular bromine in solvents such as acetic acid or chloroform under controlled conditions. Optimizing reaction conditions is crucial for enhancing yield and scalability for industrial applications.

Antiproliferative Activity

Research has demonstrated that DBTHIQ exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown effectiveness against:

  • Rat glioblastoma (C6)
  • Human cervical cancer (HeLa)
  • Human adenocarcinoma (HT29)

The compound induces apoptosis in these cells through mechanisms involving DNA fragmentation and cellular stress responses . The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μg/mL)
C6Not specified
HeLa0.25
HT290.61

These findings suggest that DBTHIQ may serve as a potential lead compound for developing new anticancer therapies .

The precise mechanism by which DBTHIQ exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets within cells, including:

  • Enzymes involved in metabolic pathways
  • Receptors that mediate cellular signaling

The presence of bromine atoms may enhance its binding affinity to these targets, potentially increasing its potency compared to other tetrahydroisoquinoline derivatives .

Case Studies and Comparative Analysis

In comparative studies with other tetrahydroisoquinoline derivatives, DBTHIQ has been highlighted for its unique structural features that influence its biological activity. For instance:

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline : A mono-brominated derivative with different reactivity.
  • 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline : Exhibits varying biological activities due to different substitution patterns.

These comparisons underscore the importance of structural specificity in determining pharmacological properties.

Potential Applications

DBTHIQ's biological activities suggest several potential applications:

  • Anticancer drug development : Its antiproliferative properties make it a candidate for further investigation in oncology.
  • Antimicrobial research : Preliminary studies indicate possible antimicrobial effects that warrant additional exploration.
  • Medicinal chemistry : As a building block for synthesizing more complex therapeutic agents .

Q & A

Q. How can the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline be optimized for higher yield and purity?

  • Methodological Answer : The synthesis can be optimized by selecting appropriate starting materials and reaction conditions. For example, using 2,3-dibromobenzaldehyde in a modified Pictet-Spengler reaction (as described in Example 2 of SmithKline's protocol) yields 7,8-dibromo-THIQ with controlled bromination . Scalable approaches, such as sodium hypochlorite-mediated halogenation (demonstrated for analogous compounds), improve efficiency and reduce by-products . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) enhances purity, as shown in similar tetrahydroisoquinoline syntheses with 53–61% yields after purification .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.
  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for brominated positions) and aliphatic protons (δ 2.5–3.5 ppm for the tetrahydro ring) .
  • HRMS : Expected molecular ion [M+H]<sup>+</sup> for C9H10Br2N is 298.91 g/mol. Discrepancies >2 ppm require re-evaluation of synthetic steps .
    Compare data with analogs like 6,7-dimethoxy-THIQ hydrochloride (CAS 2328-12-3) to validate substituent effects .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation.
  • Handling : Use glove boxes for moisture-sensitive reactions. Safety protocols from TCI America recommend PPE (gloves, goggles) and fume hoods due to potential halogenated compound toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenated tetrahydroisoquinolines?

  • Methodological Answer : Discrepancies often arise from reaction stoichiometry or purification methods. For example:
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives).
  • Optimized Stoichiometry : Adjust molar ratios of aldehydes and amines (e.g., 1:1.2 for benzaldehyde derivatives) to minimize unreacted starting materials .
  • Table : Yield Comparison of Halogenated THIQs
Starting MaterialReaction TimeYieldPuritySource
2,3-Dibromobenzaldehyde48 hrs68%>95%
2,3-Difluorobenzaldehyde24 hrs75%92%

Q. How do substitution patterns at the 6 and 8 positions influence biological activity?

  • Methodological Answer : Halogenation at these positions enhances steric bulk and electron-withdrawing effects, impacting enzyme inhibition. For example:
  • PNMT Inhibition : 7,8-Dibromo-THIQ shows higher binding affinity than fluoro analogs due to bromine's larger van der Waals radius .
  • SAR Studies : Compare IC50 values of dibromo vs. dimethyloxy derivatives (e.g., 6,7-dimethoxy-THIQ IC50 = 1.2 µM vs. dibromo at 0.8 µM) to quantify substituent effects .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model transition states for bromine participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Docking Simulations : Predict binding modes with biological targets (e.g., PNMT active site) using software like AutoDock Vina .

Q. How can enantioselective synthesis be achieved for chiral derivatives of 6,8-Dibromo-THIQ?

  • Methodological Answer :
  • Chiral Catalysts : Use (R,R)- or (S,S)-XylSKEWPHOS ligands in ruthenium complexes to induce asymmetry .
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as demonstrated for 1-substituted THIQs .

Data Contradiction Analysis

Q. Why do different synthetic routes for halogenated THIQs report conflicting purity levels?

  • Methodological Answer : Contradictions often stem from:
  • Purification Methods : Column chromatography vs. recrystallization (e.g., 95% purity via chromatography vs. 85% via recrystallization) .
  • Starting Material Quality : Impurities in dibromobenzaldehyde (e.g., <98% purity) reduce final product purity .

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